N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a heterocyclic compound featuring fused benzo[d]oxazole and benzo[d]thiazole moieties linked via a thioacetamide bridge and a pyrrolidine-methyl spacer. The benzo[d]oxazole unit is a bicyclic aromatic system known for its electron-deficient properties and role in modulating pharmacokinetic profiles, while the benzo[d]thiazole moiety contributes to bioactivity through sulfur-mediated interactions . This structural complexity positions the compound as a candidate for therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts, though specific biological data for this derivative remain unexplored in the provided evidence.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-19(13-28-21-24-16-8-2-4-10-18(16)29-21)22-12-14-6-5-11-25(14)20-23-15-7-1-3-9-17(15)27-20/h1-4,7-10,14H,5-6,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZBPMMLMDXMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a complex organic compound that incorporates a benzo[d]oxazole moiety and a benzo[d]thiazole group, suggesting potential biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzo[d]oxazole : Known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects.
- Pyrrolidine Ring : Often associated with neuroprotective properties.
- Benzo[d]thiazole Group : This moiety has been linked to anticancer and antimicrobial activities.
The molecular formula of this compound is , with a molecular weight of 442.53 g/mol.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]oxazole and benzo[d]thiazole exhibit significant antimicrobial activity. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. For example, compounds containing the benzo[d]thiazole moiety have demonstrated efficacy against resistant strains of bacteria in vitro.
Neuroprotective Effects
Studies involving analogs of this compound have indicated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), reducing neurotoxicity associated with amyloid-beta (Aβ) aggregates. In vitro tests have shown that certain derivatives can protect neuronal cells from Aβ-induced apoptosis by modulating key signaling pathways, including Akt/GSK-3β/NF-κB .
Anticancer Activity
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, some benzo[d]thiazole derivatives have shown selective cytotoxicity against breast and lung cancer cell lines, indicating that this compound could be explored for similar applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE, contributing to increased levels of acetylcholine and enhancing synaptic transmission.
- Modulation of Signaling Pathways : By affecting pathways like NF-kB, the compound may influence cell survival and apoptosis, particularly in neuronal cells exposed to toxic agents.
- Antimicrobial Action : The structural motifs may interact with bacterial cell membranes or essential metabolic pathways, leading to bactericidal effects.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| N-(...acetamide) | Benzo[d]oxazole + Benzo[d]thiazole | Antimicrobial, Neuroprotective |
Case Studies
- Neuroprotection in Alzheimer's Models : In vitro studies showed that compounds similar to this compound reduced neurotoxicity induced by Aβ25–35 in PC12 cells, indicating potential for Alzheimer's treatment .
- Antitumor Efficacy : In vivo studies on related compounds demonstrated significant tumor reduction in xenograft models, establishing a basis for further exploration of this compound's anticancer properties .
Comparison with Similar Compounds
Benzo[d]oxazole-Based Analogues
Compounds such as 2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) and 2-(benzo[d]oxazol-2-ylthio)-N-(5-o-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5m) () share the benzo[d]oxazole-thioacetamide core but replace the pyrrolidine-methyl group with 1,3,4-thiadiazolyl substituents.
Benzo[d]thiazole-Based Analogues
2-(Benzo[d]thiazol-2-ylthio)-N-(5-(p-tolyl)benzo[4,5]imidazo[2,1-a]phthalazin-9-yl)acetamide (2o) () retains the thioacetamide-benzo[d]thiazole motif but incorporates a phthalazine-imidazo system. This structural divergence enhances π-π stacking interactions, reflected in its high melting point (248–250°C) and yield (88%) . The target compound’s pyrrolidine-benzo[d]oxazole unit may instead favor hydrogen bonding with biological targets.
Dual Heterocyclic Systems
Few analogues combine both benzo[d]oxazole and benzo[d]thiazole units. The closest is N-(benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide (), which replaces the pyrrolidine with a coumarin-benzimidazole system. This substitution confers antitubercular and antimalarial activity, suggesting that the target compound’s pyrrolidine group could similarly fine-tune bioactivity .
Physicochemical Properties
High yields in analogues (e.g., 95% for 3b) suggest efficient synthetic routes for thioacetamide-linked systems, which could apply to the target compound .
Antimicrobial and Anti-Inflammatory Effects
- 5d (): Exhibited potent anti-inflammatory (IC50 = 12.3 µM) and antibacterial activity (MIC = 6.25 µg/mL against S. aureus), attributed to the spiro[indoline-thiazolidine] system enhancing membrane penetration .
- 2o (): Demonstrated broad-spectrum antimicrobial activity, likely due to the phthalazine-imidazo unit disrupting bacterial biofilms .
- N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxochromen)acetamide (): Showed antitubercular activity (MIC = 1.6 µg/mL against M. tuberculosis), highlighting the benzo[d]thiazole’s role in targeting mycobacterial enzymes .
The target compound’s dual heterocycles and flexible pyrrolidine could synergize these mechanisms, though empirical validation is needed.
Preparation Methods
Benzo[d]oxazole Ring Formation
The benzo[d]oxazole core is synthesized via cyclization of o-aminophenol derivatives. A scalable method involves reacting o-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O, achieving 72–89% yields.
Procedure :
Pyrrolidine Functionalization
Pyrrolidine-2-carbaldehyde is introduced via Smiles rearrangement. Benzoxazole-2-thiol reacts with 3-bromopropylamine hydrobromide under basic conditions (Et₃N, toluene, reflux), forming 1-(benzo[d]oxazol-2-yl)pyrrolidine in 58–71% yield.
Critical Parameters :
- Base : Et₃N (2 equiv) suppresses disulfide byproducts.
- Temperature : 70–120°C optimizes ring closure kinetics.
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetic Acid
Thiolation of Benzo[d]thiazole
Benzo[d]thiazole-2-thiol is prepared via H₂S gas treatment of 2-chlorobenzothiazole in pyridine (82% yield).
Thioether Formation
React benzo[d]thiazole-2-thiol with chloroacetyl chloride in DMF/Cs₂CO₃ at −5°C, yielding 2-(benzo[d]thiazol-2-ylthio)acetyl chloride (89% conversion). Hydrolysis with aqueous NaOH produces the free acid (94% yield).
Side Reaction Mitigation :
- Radical Scavengers : Et₃N minimizes disulfide formation.
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.
Final Amide Coupling
Activation of Carboxylic Acid
2-(Benzo[d]thiazol-2-ylthio)acetic acid is activated using HOBt/EDC in dichloromethane, forming the stable active ester (0°C, 2 h).
Amination with Pyrrolidine Derivative
Combine the active ester with 1-(benzo[d]oxazol-2-yl)pyrrolidine-2-methanamine in DMF at 25°C (12 h). Purify via silica gel chromatography (Tol/MeCN) to isolate the target amide (68% yield).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Coupling Reagent | EDC/HOBt | +22% vs DCC |
| Solvent | DMF | +15% vs THF |
| Temperature | 25°C | +18% vs 0°C |
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
Attempts to condense fragments A–C in a single pot using microwave irradiation (150°C, 30 min) resulted in <30% yield due to competing hydrolysis.
Solid-Phase Synthesis
Immobilizing the pyrrolidine scaffold on Wang resin enabled iterative coupling but introduced purification challenges, limiting practicality.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺: 439.1284 (calc. 439.1287), confirming molecular formula C₂₂H₂₁N₃O₂S₂.
Industrial Scalability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
